Cas no 108446-72-6 (3-3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid)

3-3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid structure
108446-72-6 structure
Product Name:3-3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid
CAS-nummer:108446-72-6
MF:C18H13FN2O2
MW:308.306427717209
MDL:MFCD02705652
CID:231632
PubChem ID:2319253
Update Time:2025-06-25

3-3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propenoic acid,3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-
    • 3-[3-(4-FLUORO-PHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-ACRYLIC ACID
    • 3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
    • (2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoate
    • (2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
    • CS-0262628
    • 519137-39-4
    • Z2895085675
    • NSC801404
    • (E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
    • (E)-3-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid
    • 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
    • NSC-801404
    • J-511462
    • 3-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid
    • EN300-00822
    • AKOS000121706
    • CS-0369075
    • 3-[3-(4-FLUORO-PHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-ACRYLICACID
    • EN300-833025
    • 108446-72-6
    • ({E})-3-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]prop-2-enoic acid
    • G35086
    • STK821210
    • 3-3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid
    • MDL: MFCD02705652
    • Inchi: 1S/C18H13FN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-12H,(H,22,23)/b11-8+
    • InChI-sleutel: AYWXEYLKLHHKTH-DHZHZOJOSA-N
    • LACHT: FC1C=CC(=CC=1)C1C(/C=C/C(=O)O)=CN(C2C=CC=CC=2)N=1

Berekende eigenschappen

  • Exacte massa: 307.088281
  • Monoisotopische massa: 307.088281
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 3
  • Complexiteit: 423
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 58
  • XLogP3: 3.6

Experimentele eigenschappen

  • Dichtheid: 1.2±0.1 g/cm3
  • Smeltpunt: 229-231 °C
  • Kookpunt: 514.9±45.0 °C at 760 mmHg
  • Vlampunt: 265.2±28.7 °C
  • Brekindex: 1.608
  • PSA: 55.12000
  • LogboekP: 3.77620
  • Dampfdruk: 0.0±1.4 mmHg at 25°C

3-3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enoic Acid Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
eNovation Chemicals LLC
D523780-1g
3-[3-(4-FLUORO-PHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-ACRYLIC ACID
108446-72-6 95%
1g
$540 2024-06-05
TRC
B437590-50mg
3-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic Acid
108446-72-6
50mg
$ 50.00 2022-06-07
TRC
B437590-100mg
3-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic Acid
108446-72-6
100mg
$ 95.00 2022-06-07
TRC
B437590-500mg
3-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic Acid
108446-72-6
500mg
$ 320.00 2022-06-07
Enamine
EN300-00822-0.05g
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
108446-72-6 95.0%
0.05g
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Enamine
EN300-00822-0.1g
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
108446-72-6 95.0%
0.1g
$565.0 2025-02-19
Enamine
EN300-00822-0.25g
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
108446-72-6 95.0%
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$590.0 2025-02-19
Enamine
EN300-00822-0.5g
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
108446-72-6 95.0%
0.5g
$616.0 2025-02-19
Enamine
EN300-00822-1.0g
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
108446-72-6 95.0%
1.0g
$642.0 2025-02-19
Enamine
EN300-00822-2.5g
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
108446-72-6 95.0%
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$1348.0 2025-02-19
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